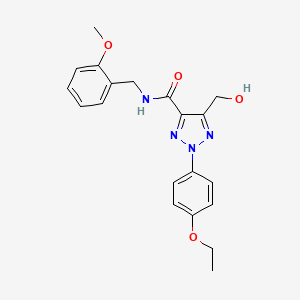![molecular formula C21H24FN3O B11389045 N-{5-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide](/img/structure/B11389045.png)
N-{5-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE: is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a fluorophenyl group, a benzodiazole ring, and a pentyl chain linked to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 2-fluorobenzyl chloride, 1H-1,3-benzodiazole, and pentylamine. The synthesis can be summarized as follows:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of o-phenylenediamine with formic acid to form the benzodiazole ring.
Introduction of the Fluorophenyl Group: The benzodiazole ring is then reacted with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the fluorophenyl group.
Attachment of the Pentyl Chain: The resulting intermediate is then reacted with pentylamine under reflux conditions to attach the pentyl chain.
Formation of the Acetamide Group: Finally, the compound is acetylated using acetic anhydride to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the fluorophenyl group, converting it to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biological processes.
Medicine: The compound is of interest in medicinal chemistry for its potential pharmacological properties. It is investigated for its activity against various biological targets, including enzymes and receptors.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-(5-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorophenyl group and benzodiazole ring play crucial roles in its binding affinity and specificity. The acetamide group may also contribute to its overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-2-methylpropiophenone: This compound is a radical photoinitiator used in polymer chemistry.
Dichloroaniline: A class of compounds used in the production of dyes and herbicides.
Uniqueness: N-(5-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE is unique due to the presence of the fluorophenyl group and the benzodiazole ring, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C21H24FN3O |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
N-[5-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pentyl]acetamide |
InChI |
InChI=1S/C21H24FN3O/c1-16(26)23-14-8-2-3-13-21-24-19-11-6-7-12-20(19)25(21)15-17-9-4-5-10-18(17)22/h4-7,9-12H,2-3,8,13-15H2,1H3,(H,23,26) |
InChI-Schlüssel |
FDUMCECUHIFHSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11388980.png)
![3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B11388983.png)
![4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11388985.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11388987.png)
![N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B11388992.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B11388996.png)
![1-(3-methylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11389001.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)propanamide](/img/structure/B11389002.png)

![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B11389023.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide](/img/structure/B11389024.png)
![6-(4-ethoxyphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11389037.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11389057.png)
